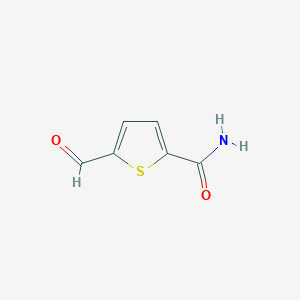

5-Formylthiophene-2-carboxamide

Descripción general

Descripción

5-Formylthiophene-2-carboxamide is an organic compound with the molecular formula C6H5NO2S and a molecular weight of 155.18 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is typically found in powder form and is stored at room temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formylthiophene-2-carboxamide can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, which allows the formation of aldehyde groups in thiophene derivatives . This reaction typically involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

5-Formylthiophene-2-carboxamide undergoes various chemical reactions, including:

Electrophilic Substitution: Thiophene derivatives, including this compound, readily undergo electrophilic substitution reactions due to the electron-rich nature of the thiophene ring.

Nucleophilic Substitution: The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electron-deficient carbon atoms in the thiophene ring.

Oxidation and Reduction: The aldehyde group in this compound can be oxidized to form carboxylic acids or reduced to form alcohols.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) under mild conditions.

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Electrophilic Substitution: Substituted thiophene derivatives with various functional groups.

Nucleophilic Substitution: Thiophene derivatives with nucleophilic groups attached.

Oxidation: Thiophene-2-carboxylic acid derivatives.

Reduction: Thiophene-2-carbinol derivatives.

Aplicaciones Científicas De Investigación

Environmental Applications

Heavy Metal Removal

One of the most notable applications of 5-formylthiophene-2-carboxamide is in the removal of heavy metals from contaminated water sources. Recent studies have demonstrated its efficacy when used as a grafted ligand on silica-coated iron oxide nanoparticles. These nanoparticles exhibit high adsorption capacities for chromium ions (Cr(VI)), a common contaminant in industrial wastewater.

- Synthesis and Characterization : The compound was synthesized via the Vilsmeier–Haack reaction, resulting in a product characterized by various spectroscopic techniques including FT-IR and NMR. The synthesized nanoparticles showed an adsorption capacity of 15.53 mg/g for Cr(VI) at optimal conditions, indicating their potential for environmental remediation .

- Adsorption Studies : Batch experiments revealed that the adsorption kinetics and isotherms fit well with the Langmuir model, suggesting monolayer adsorption on a surface with a finite number of identical sites. This highlights the compound's utility in developing efficient materials for heavy metal ion removal from aqueous solutions .

Material Science

Nanocomposite Development

The integration of this compound into nanocomposites has shown promise in enhancing material properties for various applications.

- Magnetic Nanoparticles : The compound has been employed to functionalize magnetic nanoparticles, which can be used for targeted drug delivery and magnetic separation processes. The incorporation of thiophene derivatives allows for improved interaction with biological systems and environmental pollutants .

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity, making them candidates for drug development.

- Biological Activity : Preliminary studies suggest that these compounds can inhibit the growth of certain bacteria and fungi, potentially leading to new therapeutic agents against infections. The unique structure of thiophene rings contributes to their biological efficacy, allowing for further exploration in pharmacological applications .

Analytical Chemistry

Buffering Agent in Biological Systems

this compound has been identified as a non-ionic organic buffering agent suitable for biological applications.

- pH Stability : It maintains pH levels within a range of 6 to 8.5, which is critical for various biochemical assays and cell culture processes. This property makes it valuable in laboratory settings where pH control is essential .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Environmental Chemistry | Heavy metal removal | High adsorption capacity for Cr(VI) ions |

| Material Science | Nanocomposite development | Enhanced properties for drug delivery and separation |

| Medicinal Chemistry | Antimicrobial agents | Exhibits growth inhibition against bacteria/fungi |

| Analytical Chemistry | Buffering agent in biological systems | Effective pH stabilization |

Mecanismo De Acción

The mechanism of action of 5-Formylthiophene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparación Con Compuestos Similares

Similar Compounds

Thiophene-2-carboxamide: Lacks the formyl group, making it less reactive in certain chemical reactions.

5-Methylthiophene-2-carboxamide: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.

5-Bromothiophene-2-carboxamide: Contains a bromine atom, making it more suitable for certain electrophilic substitution reactions.

Uniqueness

5-Formylthiophene-2-carboxamide is unique due to the presence of both an aldehyde and an amide group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

5-Formylthiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, characterization, and biological effects based on recent studies.

Synthesis and Characterization

This compound can be synthesized through various chemical pathways, often involving the reaction of thiophene derivatives with formylating agents. The compound has been characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Characterization Data

| Property | Value |

|---|---|

| Appearance | White solid |

| Melting Point | 155 °C |

| Yield | 57% |

| IR Spectra (ν max/cm⁻¹) | 3452, 3216, 1720, 1668 |

| NMR (δH) | 10.18 (s, 1H), 9.34 (d, 1H) |

| GC-MS Retention Time | ~8 min |

These results confirm the structure of this compound and provide a basis for further biological evaluations .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that exposure to these derivatives can decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA levels, which are critical markers in inflammatory responses .

Anticancer Properties

This compound has demonstrated promising anticancer activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in breast cancer (MCF7) and lung cancer (NCI-H522) cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different biological contexts:

- Breast Cancer Inhibition : A study reported that treatment with this compound resulted in a significant reduction in MCF7 cell viability, with an IC50 value indicating potent activity compared to standard chemotherapeutics .

- Anti-inflammatory Effects : In a model of induced inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

5-formylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXPJTJEKZFENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483947 | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59786-37-7 | |

| Record name | 5-Formyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59786-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-formylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.